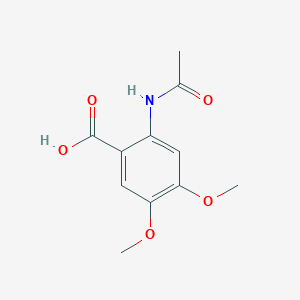

2-Acetamido-4,5-dimethoxybenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-6(13)12-8-5-10(17-3)9(16-2)4-7(8)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIPYKUNLSFXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366637 | |

| Record name | 2-Acetamido-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145352-75-6 | |

| Record name | 2-Acetamido-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches for 2-Acetamido-4,5-dimethoxybenzoic acid

The synthesis of this compound can be achieved through multiple pathways, primarily involving the formation of the core aminobenzoic acid structure followed by acylation.

Polyphosphoric Acid (PPA)-Mediated Cyclization and Subsequent Acetylation from Nitrohomoveratric Acid Precursors

While the direct synthesis of this compound from nitrohomoveratric acid ((4,5-dimethoxy-2-nitrophenyl)acetic acid) via a Polyphosphoric Acid (PPA)-mediated cyclization is not a commonly documented route, the synthesis typically proceeds through a related nitroaromatic precursor. The standard and most viable pathway involves the reduction of a nitro group on the benzoic acid ring, rather than a cyclization of a phenylacetic acid derivative.

The key starting material is 4,5-Dimethoxy-2-nitrobenzoic acid. chemicalbook.com This precursor undergoes a reduction of the nitro group to an amine, yielding 2-Amino-4,5-dimethoxybenzoic acid. This transformation is commonly achieved through catalytic hydrogenation. For instance, the hydrogenation can be carried out using a Palladium-on-carbon (Pd/C) catalyst under hydrogen pressure. chemicalbook.com The resulting 2-Amino-4,5-dimethoxybenzoic acid is the direct precursor for the final acetylation step, as detailed in the following section.

PPA is a powerful dehydrating agent widely used in organic synthesis to promote intramolecular cyclization reactions, often leading to the formation of cyclic ketones or heterocyclic compounds. nuph.edu.ua For example, PPA can catalyze the cyclization of N-unsubstituted styrylacetic acid amides to form 5-arylpyrrolidine-2-ones. nuph.edu.ua However, its application to a nitrohomoveratric acid precursor to directly yield the target benzoic acid structure is not a standard transformation.

Acylation Reactions Utilizing 2-Amino-4,5-dimethoxybenzoic Acid as a Starting Material (e.g., Schotten-Baumann Type Conditions)

A highly efficient and common method for the synthesis of this compound is the acylation of 2-Amino-4,5-dimethoxybenzoic acid. This reaction can be performed using various acetylating agents, such as acetic anhydride (B1165640) or acetyl chloride. webassign.net

The reaction of 2-Amino-4,5-dimethoxybenzoic acid with acetic anhydride, for example, provides a direct route to the desired N-acetylated product. webassign.netwikipedia.org This method is analogous to the synthesis of N-Acetylanthranilic acid from anthranilic acid and acetic anhydride. wikipedia.org

Alternatively, Schotten-Baumann-type conditions can be employed. This reaction involves the use of an acid chloride (acetyl chloride) and an amine in a two-phase solvent system with an aqueous base to neutralize the hydrogen chloride byproduct, driving the reaction to completion. This method is a cornerstone for synthesizing amides from amines.

Table 1: Synthesis of this compound via Acetylation

| Starting Material | Acetylating Agent | Reagents/Conditions | Product |

|---|---|---|---|

| 2-Amino-4,5-dimethoxybenzoic acid | Acetic Anhydride | Gentle heating | This compound |

Derivatization Strategies from this compound

The structure of this compound possesses multiple reactive sites—the carboxylic acid, the amide, and the aromatic ring—allowing for a variety of derivatization strategies.

Formation of Amides and Esters

The carboxylic acid functional group is a prime site for modification to form esters and amides, which are fundamental transformations in organic synthesis. mdpi.com

Esterification: Esters can be prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. aocs.org This reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.

Amidation: Amide derivatives can be synthesized by reacting the carboxylic acid with a primary or secondary amine. This reaction often requires the use of a coupling agent, such as a carbodiimide, to activate the carboxylic acid and facilitate the formation of the amide bond.

Table 2: Exemplary Derivatization of the Carboxylic Acid Group

| Reactant | Product Type | General Structure of Product |

|---|---|---|

| Alcohol (R'-OH) | Ester | |

| Primary Amine (R'-NH₂) | Secondary Amide |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The ortho arrangement of the acetamido and carboxylic acid groups on the benzene (B151609) ring makes this compound an ideal precursor for intramolecular cyclization reactions to form fused heterocyclic systems. The most common products of such reactions are benzoxazinones.

This cyclodehydration can be achieved by heating with a dehydrating agent like acetic anhydride or by using a cyclizing agent such as cyanuric chloride. scispace.com The reaction involves the nucleophilic attack of the amide oxygen onto the activated carboxylic acid carbon, followed by the elimination of water, to form the six-membered heterocyclic ring. scispace.comresearchgate.net These benzoxazinone (B8607429) structures are significant as they serve as intermediates for other clinically important compounds like quinazolones and possess their own biological activities. scispace.comnih.gov

Ring Modification and Functionalization Approaches

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy (B1213986) groups and the acetamido group.

The directing effects of the substituents are as follows:

-OCH₃ groups: Strongly activating and ortho, para-directing.

-NHCOCH₃ group: Moderately activating and ortho, para-directing.

-COOH group: Deactivating and meta-directing.

Considering these effects, the most probable site for electrophilic attack (e.g., nitration, halogenation, or Friedel-Crafts reactions) is the C6 position. This position is ortho to one methoxy group, para to the other, and is sterically accessible. The combined activating and directing influence of the methoxy groups would likely overcome the deactivating effect of the carboxyl group and direct the incoming electrophile to this site.

Further functionalization could also involve the modification of the existing side chains. For example, the methoxy groups could be cleaved using strong acids like HBr to yield the corresponding dihydroxybenzoic acid derivative.

Catalytic Methods and Reaction Optimization in this compound Synthesis

The synthesis of this compound typically involves a multi-step process starting from a suitable precursor, such as 4,5-dimethoxy-2-nitrobenzoic acid. A critical step in this pathway is the reduction of the nitro group to an amino group, which is then acetylated. Catalytic methods are paramount in achieving high efficiency and selectivity in this reduction.

Catalytic hydrogenation is the preferred method for the reduction of the nitro group of 4,5-dimethoxy-2-nitrobenzoic acid to form the key intermediate, 2-amino-4,5-dimethoxybenzoic acid. This transformation is commonly achieved using a heterogeneous catalyst, with palladium on activated carbon (Pd/C) being highly effective. The reaction is typically performed in a solvent such as water under controlled temperature and pressure to ensure complete conversion and high yield.

A representative procedure involves the hydrogenation of a suspension of the nitro-precursor at a slightly elevated temperature and pressure. chemicalbook.com Optimization of this catalytic step involves monitoring parameters such as catalyst loading, hydrogen pressure, temperature, and reaction time to maximize the yield of the amino-intermediate while minimizing side reactions. An 83% yield has been reported for this catalytic reduction step under optimized conditions. chemicalbook.com

| Parameter | Value/Condition | Source |

| Precursor | 4,5-dimethoxy-2-nitrobenzoic acid | chemicalbook.com |

| Catalyst | 10% Palladium on activated carbon (Pd/C) | chemicalbook.com |

| Solvent | Water | chemicalbook.com |

| Temperature | 50 °C | chemicalbook.com |

| Pressure | 3.5 bar (approx. 2625 Torr) | chemicalbook.com |

| Reported Yield | 83% | chemicalbook.com |

This interactive table summarizes the optimized conditions for the catalytic hydrogenation of 4,5-dimethoxy-2-nitrobenzoic acid.

Following the catalytic reduction, the resulting 2-amino-4,5-dimethoxybenzoic acid is converted to the final product via acetylation. This is typically achieved by reacting the amino group with acetic anhydride. udel.edu The optimization of this step involves controlling the stoichiometry of the reagents and the reaction temperature to ensure complete N-acetylation without promoting side reactions.

The synthesis of this compound offers several opportunities for the application of green chemistry principles to enhance sustainability. The choice of catalytic hydrogenation for the nitro group reduction is inherently a green approach compared to stoichiometric reducing agents like iron in acidic media, which generate significant amounts of waste. niscpr.res.in

Further green considerations include:

Solvent Choice : The use of water as a solvent in the catalytic hydrogenation step is a significant advantage, as it is non-toxic, non-flammable, and environmentally benign. chemicalbook.comalmacgroup.com

Energy Efficiency : Exploring energy-efficient activation methods, such as microwave-assisted synthesis, could potentially reduce reaction times and energy consumption, particularly in the acetylation step. nih.gov

Renewable Feedstocks : While traditional synthesis relies on petroleum-derived precursors, ongoing research into the biosynthesis of aminobenzoic acids from renewable resources like glucose presents a long-term sustainable pathway for producing such foundational chemicals. mdpi.comrepec.orgresearchgate.net

This compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Consequently, stereoselective synthesis is not a relevant consideration for its direct preparation.

However, the principles of stereoselective synthesis and chiral induction would become highly relevant in the synthesis of derivatives of this compound where chirality is introduced. For instance, if the carboxylic acid group were to be coupled with a chiral amine or alcohol, the formation of diastereomers would be possible. In such cases, chiral catalysts or auxiliaries could be employed to induce stereoselectivity and favor the formation of a specific stereoisomer, which is a common strategy in the synthesis of pharmacologically active molecules. To date, specific studies on chiral induction involving this particular benzoic acid scaffold are not widely reported in the literature.

Chemical Reactivity Profiling of this compound

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the acetamido group, two methoxy groups, and the carboxylic acid, all attached to an aromatic ring.

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: one acetamido and two methoxy groups. All three are ortho-, para-directing.

The directing effects of these substituents are summarized below:

| Substituent Group | Position on Ring | Electronic Effect | Directing Influence |

| -NHCOCH₃ | C2 | Activating (+M > -I) | Ortho, Para |

| -OCH₃ | C4 | Strongly Activating (+M > -I) | Ortho, Para |

| -OCH₃ | C5 | Strongly Activating (+M > -I) | Ortho, Para |

| -COOH | C1 | Deactivating (-M, -I) | Meta |

This interactive table outlines the electronic effects of the substituents on the aromatic ring.

Considering the positions of the existing groups (1-COOH, 2-NHCOCH₃, 4-OCH₃, 5-OCH₃), the only available position for substitution is C6. The strong activating and ortho-, para-directing nature of the C2-acetamido, C4-methoxy, and C5-methoxy groups all converge to direct an incoming electrophile to this vacant C6 position. The deactivating, meta-directing carboxylic acid at C1 also directs to the C5 and C3 positions, but its influence is overridden by the powerful activating groups. Therefore, electrophilic substitution reactions such as halogenation (e.g., with Br₂/FeBr₃) or nitration (with HNO₃/H₂SO₄) are expected to occur with high regioselectivity at the C6 position. youtube.com

The carboxylic acid functional group is the primary site for nucleophilic acyl substitution reactions. However, the hydroxyl (-OH) group is a poor leaving group, making the carboxylic acid relatively unreactive directly. Therefore, these reactions often require activation of the carbonyl group.

Esterification : The compound can be converted to its corresponding ester by reaction with an alcohol under acidic catalysis (Fischer esterification) or by using coupling agents. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile. iajpr.com Alternatively, reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can facilitate esterification under mild conditions. researchgate.net

Amide Formation : Reaction with an amine to form an amide requires converting the hydroxyl group into a better leaving group. This can be achieved by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com Another common strategy is the initial conversion of the carboxylic acid to a more reactive acid chloride using reagents such as thionyl chloride (SOCl₂). The resulting acid chloride readily reacts with an amine to yield the corresponding amide. A patent describing the synthesis of related 3,4,5-trimethoxybenzoic acid amides utilizes the reaction of the corresponding benzoyl chloride with primary alkylamines. google.com

Conversion to Acid Chloride : As mentioned, treatment with thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylic acid group into a highly reactive acid chloride. This derivative serves as a versatile intermediate for the synthesis of esters, amides, and other acyl compounds.

The redox chemistry of this compound involves potential transformations of the carboxylic acid, the acetamido group, and the aromatic ring.

Reduction : The carboxylic acid group can be reduced to a primary alcohol (2-acetamido-4,5-dimethoxybenzyl alcohol) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF, followed by an aqueous workup. byjus.comyoutube.commasterorganicchemistry.comambeed.comyoutube.com Weaker reducing agents such as sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids. The acetamido group is stable to LiAlH₄ under conditions that reduce the carboxylic acid, although harsher conditions can reduce amides to amines. masterorganicchemistry.com The aromatic ring is generally resistant to reduction by hydride reagents but can be hydrogenated under high pressure with catalysts like ruthenium. ias.ac.in

Oxidation : The aromatic ring is highly substituted with electron-donating groups, making it potentially susceptible to oxidation, though aromatic systems are generally stable. google.com The primary concern for oxidation lies with the amino precursor. Primary aromatic amines can be oxidized to nitro compounds by strong oxidizing agents like potassium permanganate. The acetylation of the amino group to form the acetamido group serves as a protective measure, making it significantly more resistant to oxidation. chemicalforums.com This protective role is a common strategy in multi-step organic synthesis. While the acetamido group itself is robust, harsh oxidative conditions could potentially lead to degradation. For instance, studies on related anthranilic acid derivatives have shown that oxidation can occur under specific conditions, such as with hydrogen peroxide or Caro's acid. nih.govijpsjournal.comekb.eg

Comprehensive Spectroscopic and Advanced Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-Acetamido-4,5-dimethoxybenzoic acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the amide proton, and the acetyl methyl group.

The acetylation of the amino group in 2-amino-4,5-dimethoxybenzoic acid to an acetamido group induces a significant downfield shift for the adjacent aromatic proton and introduces new signals for the amide and acetyl protons. The two aromatic protons are expected to appear as singlets due to the lack of adjacent protons for spin-spin coupling. The amide proton is expected to appear as a broad singlet, and its chemical shift can be solvent-dependent. The two methoxy groups and the acetyl methyl group will each appear as sharp singlets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11.0 - 13.0 | broad s | 1H | Carboxylic acid (-COOH) |

| ~9.5 - 10.5 | broad s | 1H | Amide (-NH) |

| ~8.4 | s | 1H | Aromatic H-6 |

| ~7.2 | s | 1H | Aromatic H-3 |

| ~3.9 | s | 3H | Methoxy (-OCH₃) at C-5 |

| ~3.8 | s | 3H | Methoxy (-OCH₃) at C-4 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will typically produce a distinct signal. The predicted ¹³C NMR spectrum of this compound would show signals for the two new carbons of the acetyl group (a carbonyl and a methyl carbon), in addition to the nine carbons of the substituted benzoic acid core. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~170.0 | Acetyl carbonyl (-C OCH₃) |

| ~168.5 | Carboxylic acid (-C OOH) |

| ~152.0 | Aromatic C-4 |

| ~145.0 | Aromatic C-5 |

| ~135.0 | Aromatic C-2 |

| ~120.0 | Aromatic C-1 |

| ~115.0 | Aromatic C-6 |

| ~105.0 | Aromatic C-3 |

| ~56.5 | Methoxy (-OC H₃) at C-5 |

| ~56.0 | Methoxy (-OC H₃) at C-4 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in establishing the precise connectivity within a molecule by correlating signals from different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, no cross-peaks would be expected between the two aromatic protons (H-3 and H-6) as they are not on adjacent carbons and are too far apart for significant long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For the target molecule, HSQC would be expected to show correlations between:

The H-3 proton and the C-3 carbon.

The H-6 proton and the C-6 carbon.

The methoxy protons and their respective methoxy carbons.

The acetyl methyl protons and the acetyl methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different parts of the molecule. Key expected HMBC correlations for this compound include:

The amide proton (-NH) to the acetyl carbonyl carbon and to the aromatic carbons C-1 and C-2.

The aromatic proton H-6 to carbons C-1, C-2, C-4, and C-5.

The aromatic proton H-3 to carbons C-1, C-2, C-4, and C-5.

The methoxy protons to their respective attached aromatic carbons (C-4 and C-5).

The acetyl methyl protons to the acetyl carbonyl carbon.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The predicted molecular ion for this compound (C₁₁H₁₃NO₅) would be at an m/z corresponding to its molecular weight, approximately 239.22 g/mol . The fragmentation of this molecule under electron ionization (EI) would likely proceed through several key pathways:

Loss of a methyl radical (•CH₃): From one of the methoxy groups, leading to a fragment ion at m/z ~224.

Loss of a hydroxyl radical (•OH): From the carboxylic acid group, resulting in a fragment at m/z ~222.

Loss of a ketene (B1206846) (CH₂=C=O): From the acetamido group, a characteristic fragmentation for N-acetyl compounds, leading to an ion corresponding to 2-amino-4,5-dimethoxybenzoic acid at m/z ~197.

Decarboxylation: Loss of CO₂ from the carboxylic acid group, resulting in a fragment at m/z ~194.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This accuracy allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₁₁H₁₃NO₅, the calculated exact mass of the molecular ion [M]⁺• would be approximately 239.0794 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the assigned molecular formula.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. The predicted infrared spectrum of this compound would display characteristic absorption bands for its various functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300 - 2500 | O-H stretch (broad) | Carboxylic acid |

| ~3300 | N-H stretch | Amide |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1680 | C=O stretch (Amide I band) | Amide |

| ~1600, ~1470 | C=C stretches | Aromatic ring |

| ~1540 | N-H bend (Amide II band) | Amide |

| ~1250, ~1030 | C-O stretches | Methoxy and carboxylic acid |

The broad O-H stretch of the carboxylic acid is a hallmark feature. The N-H stretch of the secondary amide is also a key diagnostic peak. The carbonyl region is expected to be complex, with overlapping C=O stretching bands from the carboxylic acid and the amide (Amide I band). The Amide II band, resulting from N-H bending and C-N stretching, is another characteristic feature of secondary amides.

Chromatographic Methods for Purity Assessment and Separation Science

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound and for its quantitative analysis in various matrices. A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose. ijper.orgekb.eg

The method generally utilizes a C18 stationary phase column, which separates compounds based on their hydrophobicity. insights.bio The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer, or water with an acid modifier like formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. upb.roripublication.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of the main compound from any impurities, which may have different polarities.

Detection is commonly performed using a UV-Vis detector, as the aromatic ring in this compound exhibits strong absorbance in the UV region, typically monitored at a wavelength between 210 nm and 254 nm. This method can be validated according to ICH guidelines to ensure it is linear, accurate, precise, and specific for the quantification of the compound and its potential related substances. ijper.org

Table 3: Exemplary HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

Due to its low volatility and high polarity, this compound is not directly suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). However, GC-MS can be a powerful tool for its analysis after conversion into a more volatile and thermally stable derivative. unizar.es

Chemical derivatization is employed to mask the polar functional groups (carboxylic acid and amide). Common derivatization strategies include:

Esterification: The carboxylic acid group can be converted to a methyl or ethyl ester using reagents like diazomethane (B1218177) or by heating with methanol/ethanol in the presence of an acid catalyst.

Silylation: Both the carboxylic acid and the N-H of the amide can be converted into trimethylsilyl (B98337) (TMS) derivatives using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). jfda-online.com

Acetylation: The amide N-H can be further acetylated, though this is less common for this specific compound. researchgate.net

Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer provides mass-to-charge ratio (m/z) data. nih.gov The resulting mass spectrum shows a molecular ion peak corresponding to the derivatized molecule and a characteristic fragmentation pattern that can be used for unambiguous structural confirmation.

X-ray Crystallography for Solid-State Structural Determination

For the closely related 2-acetylamino-benzoic acid, studies have shown it crystallizes in the orthorhombic space group Fdd2. researchgate.net In such structures, molecules are typically linked into dimers by strong hydrogen bonds between the carboxylic acid groups of two neighboring molecules. dntb.gov.ua Further intermolecular hydrogen bonds involving the amide group (N-H···O=C) often link these dimers into chains or sheets, creating a stable crystal lattice. researchgate.net

It is expected that this compound would exhibit similar hydrogen bonding patterns. The presence of the two methoxy groups on the benzene (B151609) ring will influence the molecular packing and could lead to different crystal symmetries (e.g., monoclinic or triclinic systems, which are common for substituted benzoic acids). researchgate.netrsc.org A full crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular conformation and supramolecular assembly.

Table 4: Representative Crystallographic Data for a Structural Analog (2-acetylamino-benzoic acid)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Fdd2 | researchgate.net |

| a (Å) | 10.848 | researchgate.net |

| b (Å) | 30.264 | researchgate.net |

| c (Å) | 10.577 | researchgate.net |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample. This data is used to validate the empirical formula of the compound. The molecular formula for this compound is C₁₁H₁₃NO₅, with a molecular weight of 239.23 g/mol .

The theoretical elemental composition is calculated from the molecular formula. Experimental values obtained from combustion analysis of a purified sample should closely match these theoretical percentages, typically within a ±0.4% margin, to confirm the compound's elemental composition and purity.

Table 5: Elemental Analysis Data for C₁₁H₁₃NO₅

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 55.23% |

| Hydrogen | H | 5.48% |

| Nitrogen | N | 5.85% |

Pharmacological and Biological Activity Research of 2 Acetamido 4,5 Dimethoxybenzoic Acid Derivatives

2-Acetamido-4,5-dimethoxybenzoic acid as a Precursor in Bioactive Molecule Synthesis

This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds, most notably quinazolinones. Its structure, derived from 2-amino-4,5-dimethoxybenzoic acid (a derivative of anthranilic acid), provides a foundational scaffold for building more complex, biologically active molecules. The acetamido and dimethoxy groups on the benzene (B151609) ring are key features that influence the properties and subsequent reactivity of the molecule, allowing for the construction of diverse derivatives with potential therapeutic applications.

The synthesis of 6,7-dimethoxyquinazolin-4(3H)-one derivatives often commences with 2-amino-4,5-dimethoxybenzoic acid. chimicatechnoacta.ru A common synthetic route involves the acylation of this starting material to produce amides such as this compound. chimicatechnoacta.ru This intermediate is then typically cyclized, often using an anhydride (B1165640), to form a 2-alkyl-6,7-dimethoxy-3,1-benzoxazine-4-one. chimicatechnoacta.ru

The final step in creating the quinazolinone core involves reacting the benzoxazinone (B8607429) intermediate with a primary amine. This reaction replaces the oxygen atom in the heterocycle with a nitrogen atom, yielding the desired 3-substituted-6,7-dimethoxyquinazolin-4(3H)-one. chimicatechnoacta.rubohrium.com Researchers have utilized this methodology to synthesize a variety of novel derivatives by introducing different residues. For instance, a study detailed the synthesis of 13 new 6,7-dimethoxyquinazolin-4(3H)-one derivatives by incorporating neuroactive amino acids and dipeptides (such as glycine (B1666218), glycylglycine (B550881), glycylleucine, and glycyltryptophan) at the 3-position of the quinazolinone ring. chimicatechnoacta.rudoaj.orgchimicatechnoacta.ruresearchgate.net This strategic design aims to combine the known biological activities of the quinazolinone scaffold with the neuroactive properties of amino acids.

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For derivatives of this compound, particularly the resulting 6,7-dimethoxyquinazolin-4(3H)-ones, SAR analyses have provided valuable insights across different therapeutic targets.

Cerebroprotective and Anti-Alzheimer's Activity: In studies on cerebroprotective agents, the nature of the amino acid or dipeptide residue at the 3-position of the quinazolinone ring was found to be critical. Derivatives containing glycylglycine and glycylleucine residues demonstrated the highest activity in inhibiting acetylcholinesterase, an enzyme implicated in Alzheimer's disease. bohrium.com This suggests that the size and character of this substituent significantly influence the interaction with the biological target.

Epidermal Growth Factor Receptor (EGFR) Inhibition: The SAR for quinazolinone-based EGFR inhibitors is notably steep. acs.org The 6,7-dimethoxy substitution on the quinazoline (B50416) ring is a preferred feature, as electron-donating groups in these positions enhance potency. acs.orgresearchgate.net Furthermore, the substituent on the 4-anilino portion of the molecule is crucial; electron-withdrawing, lipophilic groups at the 3-position of the aniline (B41778) ring, such as bromine or chlorine, are optimal for high-affinity binding to the ATP site of the EGFR tyrosine kinase domain. acs.org Some combinations of substituents can lead to a "supra-additive" effect, dramatically increasing potency beyond what would be expected from individual contributions, possibly by inducing a conformational change in the receptor upon binding. acs.org

Cyclooxygenase (COX) Inhibition: For quinazoline derivatives designed as COX inhibitors, substitutions at the 2, 4, and 7-positions are important for activity and selectivity. nih.govacs.org The inclusion of a thiophene (B33073) ring at the 7-position was found to be indispensable for enhancing COX-1 selective inhibitory activity. acs.org This highlights how modifications on the periphery of the core structure can fine-tune the molecule's interaction with different enzyme isoforms.

| Biological Target | Key Structural Features for Enhanced Activity | Reference |

|---|---|---|

| Cerebroprotective (Acetylcholinesterase Inhibition) | Glycylglycine and glycylleucine residues at the 3-position. | bohrium.com |

| EGFR Inhibition | Electron-donating groups (e.g., dimethoxy) at 6- and 7-positions. Electron-withdrawing, lipophilic groups (e.g., Br, Cl) at the 3-position of the 4-anilino ring. | acs.org |

| COX-1 Inhibition | Substitutions at 2, 4, and 7-positions. A thiophene ring at the 7-position enhances selectivity. | acs.org |

In Vitro Pharmacological Investigations of Derivatives

Derivatives of 6,7-dimethoxyquinazolin-4(3H)-one have been a focus of research for their potential in treating neurodegenerative diseases and brain injury. chimicatechnoacta.rudoaj.orgchimicatechnoacta.ruresearchgate.net In preclinical models, these compounds have been evaluated for their ability to protect the brain from ischemic damage.

In one study, the cerebroprotective effects of novel 6,7-dimethoxyquinazolin-4(3H)-ones bearing amino acid and dipeptide residues were assessed in a rat model of cerebral ischemia, which was induced by occluding the middle cerebral artery. chimicatechnoacta.ruchimicatechnoacta.ru The extent of brain necrosis was evaluated, and cognitive functions were tested using a Y-maze test. chimicatechnoacta.ruchimicatechnoacta.ru Among the synthesized compounds, three derivatives (designated 3i, 3j, and 3k) exhibited the most significant cerebrotropic activity. chimicatechnoacta.ruchimicatechnoacta.ru Their performance was comparable to that of the reference drug, ethylmethylhydroxypyridine succinate, marking them as promising candidates for further investigation. chimicatechnoacta.ruchimicatechnoacta.ru

Furthermore, related studies have explored the potential of these compounds for Alzheimer's disease therapy. bohrium.com The research found that 6,7-dimethoxyquinazoline-4(3H)-one derivatives could inhibit the activity of acetylcholinesterase in vitro, with IC50 values ranging from 1.8 to 4.2 mg/ml, which was on par with the reference drug donepezil. bohrium.com These compounds also showed a moderate ability to reduce the aggregation of β-amyloid particles, another key pathological feature of Alzheimer's disease. bohrium.com

| Compound Type/Residue | Observed Activity | Reference |

|---|---|---|

| Derivatives 3i, 3j, 3k | Pronounced cerebrotropic activity in a rat ischemia model, comparable to ethylmethylhydroxypyridine succinate. | chimicatechnoacta.ruchimicatechnoacta.ru |

| Glycylglycine and Glycylleucine Derivatives | Highest in vitro acetylcholinesterase inhibition (IC50 = 1.8±0.36 mg/ml), surpassing the reference drug donepezil. | bohrium.com |

| General Amino Acid/Dipeptide Derivatives | Reduced aggregation of β-amyloid particles by more than 50%. | bohrium.com |

The quinazolinone scaffold, which can be synthesized from this compound, is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, including various enzymes.

Cyclooxygenase (COX) Inhibition: Quinazolinone derivatives have been identified as potent inhibitors of COX enzymes, which are key targets for anti-inflammatory drugs. benthamdirect.com Research has led to the discovery of derivatives with high selectivity for either COX-1 or COX-2. In one study, three series of quinazoline derivatives were synthesized and tested, resulting in 11 compounds with significant COX-1 selectivity. nih.govacs.org The most potent of these compounds exhibited an IC50 value of 64 nM for COX-1. nih.govacs.org Other research efforts have focused on COX-2 selectivity. A separate series of 2,3-disubstituted 4(3H)-quinazolinones yielded compounds with potent COX-2 inhibitory activity (IC50 values of 0.33 µM and 0.40 µM) and high selectivity indices, comparable to the well-known COX-2 inhibitor, celecoxib. nih.gov

Epidermal Growth Factor (EGF) Inhibition: The quinazoline core is fundamental to several approved EGFR tyrosine kinase inhibitors used in cancer therapy. jst.go.jp A significant body of research has explored 6,7-dimethoxyquinazoline (B1622564) derivatives for this purpose. magtechjournal.com One of the most potent inhibitors reported is 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, which has an exceptionally low IC50 value of 0.025 nM against EGFR. acs.org Scientists have also designed novel quinazolinone derivatives to overcome the challenge of acquired resistance in cancer treatment. For example, a synthesized compound demonstrated high potency against the drug-resistant T790M/L858R EGFR mutant, with an IC50 value of 0.031 µM. nih.gov Another study reported a potent derivative (compound 6d) that inhibited EGFR with an IC50 of 0.069 µM, comparable to the established drug erlotinib. tandfonline.comnih.gov

| Enzyme Target | Derivative/Compound | Inhibitory Potency (IC50) | Reference |

|---|---|---|---|

| COX-1 | Most potent quinazoline derivative from the series | 64 nM | nih.gov |

| COX-2 | 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone (Compound 4) | 0.33 µM | nih.gov |

| EGFR (wild-type) | 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline | 0.025 nM | acs.org |

| EGFR (wild-type) | Compound 6d | 0.069 µM | tandfonline.comnih.gov |

| EGFR (T790M/L858R mutant) | 7-chloro-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4(3H)-one (Compound 79) | 0.031 µM | nih.gov |

The benzoic acid framework, the core of this compound, is found in many natural and synthetic compounds with notable antioxidant and anti-inflammatory properties. nih.govresearchgate.net The therapeutic potential of these derivatives is strongly influenced by the type and position of substituents on the aromatic ring.

The antioxidant capacity of benzoic acid derivatives is largely dependent on their hydrogen-donating ability to neutralize free radicals. acs.org The presence, number, and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are critical. researchgate.net Studies comparing various substitution patterns have shown that increasing the number of methoxy groups or having a dihydroxy (catechol) structure significantly enhances antioxidant activity by stabilizing the resulting phenoxyl radical. acs.orgacs.org A general order of effectiveness has been observed as: p-hydroxydimethoxy > dihydroxy > p-hydroxymethoxy > p-hydroxy. acs.orgacs.org The position of the hydroxyl group is also key, with ortho and para positions relative to the carboxylic acid group often conferring the highest activity against superoxide (B77818) radicals. researchgate.net

The anti-inflammatory action of many benzoic acid derivatives is linked to their ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. nih.govmdpi.com Quantum chemical studies have been used to model the binding of benzoic acids to the COX active site, suggesting that electrostatic interactions play an important role in their inhibitory function. nih.gov

| Substitution Pattern | Relative Antioxidant Effectiveness | Rationale | Reference |

|---|---|---|---|

| p-hydroxydimethoxy | Very High | Increased stability of the phenoxyl radical due to multiple electron-donating methoxy groups. | acs.orgacs.org |

| dihydroxy (catechol) | High | Enhanced stability through resonance and potential for intramolecular hydrogen bonding. | acs.org |

| p-hydroxymethoxy | Moderate | A single methoxy group provides some stabilization. | acs.orgacs.org |

| p-hydroxy | Low | Baseline activity from a single hydroxyl group. | acs.orgacs.org |

| ortho/para -OH | High | Optimal positioning relative to the carboxylate group for activity against superoxide radicals. | researchgate.net |

In Vitro Antitumor and Antiproliferative Studies of Related Compounds

No relevant data is available for this compound or its direct derivatives.

In Vivo Studies and Translational Research

Animal Models of Cerebral Ischemia and Neuroprotection (e.g., Tamura Method)

Research into the neuroprotective effects of GlcNAc-Sal has utilized established animal models of cerebral ischemia to simulate the pathological conditions of stroke. One of the primary models used is the transient middle cerebral artery occlusion (MCAO) model in rats. This model involves the temporary blockage of the middle cerebral artery, a major blood vessel supplying the brain, leading to ischemic conditions that mimic human ischemic stroke.

In these studies, GlcNAc-Sal has demonstrated potent neuroprotective effects. It has been shown to promote neuronal survival and inhibit apoptosis (programmed cell death) in rats subjected to MCAO. Another model employed to investigate the neuroprotective properties of GlcNAc-Sal is the global cerebral ischemia-reperfusion (GCI-R) injury model in mice, induced by bilateral common carotid artery occlusion (BCCAO). Pretreatment with GlcNAc-Sal has been found to attenuate the neuronal damage caused by GCI-R.

The findings from these animal models suggest that GlcNAc-Sal can mitigate the detrimental effects of cerebral ischemia, highlighting its potential as a therapeutic agent for stroke.

Evaluation of Cognitive Functions and Brain Damage Assessments (e.g., Y-maze Test, Brain Necrosis Area)

While specific cognitive function tests like the Y-maze test were not detailed in the available research for GlcNAc-Sal, comprehensive assessments of brain damage were conducted. The extent of brain injury following cerebral ischemia was evaluated using histological and imaging techniques.

One of the key methods used is the measurement of the brain necrosis area. Following MCAO, the brain tissue is typically stained with 2,3,5-triphenyltetrazolium chloride (TTC), which helps to differentiate between infarcted (dead) and viable tissue. Studies have shown that treatment with GlcNAc-Sal significantly reduces the infarct volume in the ischemic brain of MCAO rats.

Furthermore, imaging techniques such as Fluorine-18-fluorodeoxyglucose PET/CT have been employed to assess the metabolic recovery in the ischemic hemisphere. These studies indicated that GlcNAc-Sal improved metabolic activity in the brain following an ischemic event. At a cellular level, assays such as terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) and Annexin V staining have confirmed that GlcNAc-Sal inhibits neuronal apoptosis in a concentration-dependent manner in in vitro models of oxygen and glucose deprivation.

The table below summarizes the key findings from the in vivo brain damage assessments of GlcNAc-Sal.

| Animal Model | Assessment Method | Key Findings |

| Rat MCAO | TTC Staining | Significant reduction in brain infarct volume. |

| Rat MCAO | PET/CT Imaging | Improved metabolic recovery in the ischemic hemisphere. |

| Mouse GCI-R | Western Blot | Decreased expression of caspase-3 and increased Bcl-2/Bax ratio, indicating reduced apoptosis. |

Pharmacokinetic and Pharmacodynamic Studies of Derivatives

Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion of GlcNAc-Sal. These studies are crucial for determining its potential as a therapeutic agent. Research has shown that GlcNAc-Sal can cross the blood-brain barrier, a critical characteristic for any neuroprotective drug.

The brain distribution studies confirmed the presence of GlcNAc-Sal in the brain tissue after administration. However, the compound was noted to have a relatively short elimination time. The pharmacodynamic effects of GlcNAc-Sal are linked to its ability to modulate cellular pathways involved in neuronal survival. It has been found to increase glucose uptake in injured neurons and enhance the expression of glucose transporter 3 (GLUT3) in the ischemic brain. This is significant as maintaining energy homeostasis is vital for neuronal survival, especially during an ischemic event.

The neuroprotective mechanism of GlcNAc-Sal is also attributed to its ability to inhibit intracellular calcium ion influx and the activation of calpain1, a calcium-dependent protease that contributes to neuronal death.

Computational Biology and Molecular Modeling for Drug Discovery

Molecular Docking and Ligand-Protein Interaction Analysis

No specific molecular docking or ligand-protein interaction analysis was found for this compound or GlcNAc-Sal in the context of its neuroprotective effects. However, in silico studies on other acetamido-benzoic acid derivatives have been performed to explore their interactions with various biological targets. For instance, molecular docking studies on 5-acetamido-2-hydroxy benzoic acid derivatives have been conducted to analyze their binding affinity with cyclooxygenase-2 (COX-2) receptors, relevant to their anti-inflammatory activity. Similarly, 4-acetamido-3-aminobenzoic acid derivatives have been studied for their inhibitory action against microbial neuraminidase. These studies, while not directly related to the neuroprotective actions of GlcNAc-Sal, demonstrate the utility of computational approaches in understanding the structure-activity relationships of acetamido-benzoic acid derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound derivatives, QSAR studies would be instrumental in understanding how modifications to the core structure influence their pharmacological effects. While specific QSAR models for this exact class of compounds are not extensively documented in publicly available literature, the principles of QSAR can be applied to guide their rational design.

A typical QSAR study involves the following steps:

Data Set Selection: A series of this compound derivatives with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each derivative would be calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using statistical validation techniques, such as cross-validation and external validation.

For instance, in studies of structurally related acetamido-N-benzylacetamide derivatives with anticonvulsant activity, QSAR models have been developed. kg.ac.rsresearchgate.net These models have highlighted the importance of specific electronic and topological features of the molecules in determining their anticonvulsant effects. kg.ac.rs Similarly, for 5-acetamido-2-hydroxy benzoic acid derivatives, computational tools have been used to predict their pharmacokinetic properties and binding affinity to target receptors. nih.govnih.gov

Hypothetical QSAR Data for this compound Derivatives

| Compound | R Group | LogP | Polar Surface Area (Ų) | Molecular Weight (g/mol) | Biological Activity (IC50, µM) |

|---|---|---|---|---|---|

| 1 | -H | 1.5 | 85.3 | 239.22 | 10.5 |

| 2 | -Cl | 2.2 | 85.3 | 273.66 | 5.2 |

| 3 | -CH3 | 1.9 | 85.3 | 253.25 | 8.1 |

| 4 | -NO2 | 1.4 | 130.1 | 284.22 | 15.8 |

| 5 | -OH | 1.2 | 105.5 | 255.22 | 9.7 |

This table presents hypothetical data for illustrative purposes. The values are not derived from actual experimental results.

Such a model would be invaluable for predicting the activity of novel, unsynthesized derivatives, thereby prioritizing the synthesis of compounds with the highest potential for desired pharmacological activity.

De Novo Drug Design Based on this compound Scaffolds

De novo drug design is a computational strategy that involves the creation of novel molecular structures with desired pharmacological properties, often tailored to fit a specific biological target. The this compound structure can serve as a "scaffold" or starting point for such design efforts. This scaffold provides a core framework upon which new functional groups and structural motifs can be added to optimize interactions with a biological target.

The process of de novo design based on this scaffold would typically involve:

Target Identification and Characterization: Identifying a biologically relevant target (e.g., an enzyme or receptor) and obtaining its three-dimensional structure, often through X-ray crystallography or homology modeling.

Scaffold Placement: The this compound scaffold is placed within the active site or binding pocket of the target molecule.

Fragment Ligation or Growing: Computational algorithms are then used to "grow" new molecular fragments from the scaffold or to link fragments to it in a way that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target.

Scoring and Ranking: The newly designed molecules are scored and ranked based on their predicted binding affinity, drug-likeness, and synthetic accessibility.

Recent advancements in computational chemistry have led to the development of sophisticated software that can facilitate scaffold-based de novo design. arxiv.orgresearchgate.net These tools can explore vast chemical space to generate diverse and novel molecular structures. For instance, a de novo design approach could be used to generate derivatives of this compound that are optimized as inhibitors for a specific kinase or as antagonists for a particular receptor.

Hypothetical Output of a De Novo Design Program Based on the this compound Scaffold

| Designed Molecule ID | Modification on Scaffold | Predicted Binding Affinity (kcal/mol) | Drug-Likeness Score | Synthetic Accessibility |

|---|---|---|---|---|

| DN-001 | Addition of a furan (B31954) ring at the 6-position | -9.5 | 0.85 | 2.5 |

| DN-002 | Extension of the acetamido group with a piperidine (B6355638) ring | -8.9 | 0.78 | 3.1 |

| DN-003 | Replacement of a methoxy group with a trifluoromethyl group | -9.2 | 0.91 | 2.2 |

| DN-004 | Addition of a sulfonamide group at the 3-position | -10.1 | 0.88 | 2.8 |

This table presents hypothetical data for illustrative purposes. The values are not derived from actual experimental results.

The output of such a design process would be a list of novel chemical structures that are predicted to have high affinity and specificity for the target of interest. These virtual compounds can then be synthesized and subjected to experimental validation, significantly streamlining the drug discovery process.

Biochemical Pathways and Metabolic Research Involving 2 Acetamido 4,5 Dimethoxybenzoic Acid

Identification of Metabolic Transformations and Conjugation Pathways

While direct experimental data for 2-Acetamido-4,5-dimethoxybenzoic acid is not available, its chemical structure suggests several plausible metabolic transformations based on the metabolism of other xenobiotics. The primary metabolic reactions for this compound are anticipated to involve Phase I (functionalization) and Phase II (conjugation) pathways.

Phase I Transformations:

Deacetylation: The acetamido group is a likely target for hydrolytic enzymes, such as amidases, which would cleave the amide bond to yield 2-amino-4,5-dimethoxybenzoic acid and acetic acid. This process would remove the acetyl group, exposing the primary amine for further metabolic reactions.

O-Demethylation: The two methoxy (B1213986) groups on the aromatic ring are susceptible to O-demethylation by cytochrome P450 enzymes. researchgate.net This would result in the formation of one or more hydroxylated metabolites, such as 2-acetamido-4-hydroxy-5-methoxybenzoic acid or 2-acetamido-5-hydroxy-4-methoxybenzoic acid. These hydroxylated intermediates are often more water-soluble and can be more readily excreted or undergo further conjugation.

Phase II Conjugation Pathways:

Following Phase I reactions, or in some cases, acting directly on the parent compound, Phase II conjugation pathways would serve to increase the water solubility of the metabolites, facilitating their elimination from the body. Potential conjugation reactions include:

Glucuronidation: The carboxyl group of the benzoic acid moiety, as well as any hydroxyl groups formed during O-demethylation, can be conjugated with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: Hydroxylated metabolites could also undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs), to form sulfate (B86663) conjugates.

Glycine (B1666218) Conjugation: The carboxylic acid group could be conjugated with glycine, a common pathway for the metabolism of benzoic acid derivatives.

Role in Intermediary Metabolism and Biosynthetic Routes

Currently, there is no scientific literature to suggest that this compound plays a role in the intermediary metabolism of organisms. As a xenobiotic (a foreign chemical substance not normally found in an organism), it is not expected to be a substrate or product in major metabolic pathways such as glycolysis, the citric acid cycle, or fatty acid metabolism.

Similarly, the biosynthetic routes for this compound in natural systems have not been documented. Its presence would likely be the result of synthetic chemical processes rather than natural biosynthesis.

Investigation of Enzymatic Biotransformation Processes

The enzymatic processes involved in the metabolism of this compound can be inferred from the metabolism of similar compounds. Several key enzyme families are likely responsible for its biotransformation:

Cytochrome P450 (CYP) Superfamily: These enzymes, primarily located in the liver, are crucial for the oxidative metabolism of a vast array of xenobiotics. nih.govnih.govmdpi.com For this compound, CYP enzymes would be the primary catalysts for the O-demethylation of the methoxy groups. researchgate.net

Amidases/Deacetylases: These hydrolytic enzymes are responsible for cleaving amide bonds. nih.govrsc.orgnih.govyoutube.com The deacetylation of this compound to its corresponding primary amine would be carried out by this class of enzymes.

N-acetyltransferases (NATs): While deacetylation is a likely metabolic step, the reverse reaction, N-acetylation, is also a possibility, particularly if the compound were introduced as 2-amino-4,5-dimethoxybenzoic acid. NATs catalyze the transfer of an acetyl group from acetyl-CoA to an amino group. nih.govpharmacy180.com

UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): These are key Phase II enzymes that would conjugate glucuronic acid and sulfate groups, respectively, to the carboxylic acid or any newly formed hydroxyl groups, thereby increasing their water solubility for excretion.

Comparison with Metabolites of Related Dimethoxybenzoic Acid Derivatives

To better understand the potential metabolic fate of this compound, it is useful to examine the known metabolites of other dimethoxybenzoic acid derivatives.

| Parent Compound | Key Metabolic Pathways | Resulting Metabolites |

| Veratric Acid (3,4-Dimethoxybenzoic acid) | O-Demethylation, Glycine Conjugation | Isovanillic acid, Vanillic acid, 3,4-Dimethoxyhippuric acid |

| 2,4-Dimethoxybenzoic acid | Acid-catalyzed decarboxylation (in vitro) | 1,3-Dimethoxybenzene |

| 4-Bromo-2,5-dimethoxybenzoic acid | Oxidative deamination (from precursor) | 4-Bromo-2,5-dimethoxybenzoic acid |

Veratric Acid (3,4-Dimethoxybenzoic acid): The metabolism of veratric acid involves O-demethylation to form isovanillic acid and vanillic acid. It can also undergo conjugation with glycine to form 3,4-dimethoxyhippuric acid. This highlights O-demethylation and amino acid conjugation as important pathways for dimethoxybenzoic acids.

2,4-Dimethoxybenzoic acid: Studies on this isomer have shown that it can undergo acid-catalyzed decarboxylation under certain conditions, leading to the formation of 1,3-dimethoxybenzene.

4-Bromo-2,5-dimethoxybenzoic acid: This compound has been identified as a metabolite of 4-bromo-2,5-dimethoxyphenethylamine, formed through oxidative deamination. This indicates that the dimethoxybenzoic acid structure can be a metabolic product of more complex molecules.

The metabolism of these related compounds suggests that O-demethylation is a common and significant metabolic pathway for dimethoxybenzoic acid derivatives. The presence of the acetamido group in this compound introduces an additional site for metabolism, namely deacetylation, which would likely be a primary step in its biotransformation.

Future Perspectives and Emerging Research Areas

Exploration of Novel Biologically Active Analogues of 2-Acetamido-4,5-dimethoxybenzoic acid

The core structure of this compound presents a fertile ground for the generation of novel, biologically active analogues. While direct research on this specific compound's analogues is nascent, studies on similar structures provide a roadmap for future investigations. For instance, research into 5-acetamido-2-hydroxy benzoic acid derivatives has shown that modifications to the acetamido and carboxyl groups can lead to compounds with significant analgesic and anti-inflammatory properties. mdpi.comnih.gov The exploration of trimethoxyphenyl-based analogues has also yielded compounds with potential anticancer activities. nih.gov

Future efforts will likely focus on systematic modifications of the this compound scaffold. This could involve altering the acetamido group, modifying the methoxy (B1213986) substituents, or introducing different functional groups onto the benzene (B151609) ring. The resulting library of analogues would then be screened against a wide range of biological targets to identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. A particular area of interest may be the investigation of these analogues as inhibitors of enzymes such as cyclooxygenase (COX), given the activity of structurally related compounds. mdpi.comnih.gov

Table 1: Potential Modifications and Corresponding Biological Targets for Novel Analogues

| Modification Site | Potential Modifying Group | Potential Biological Target |

| Acetamido Group | Substitution with other acyl groups, alkylation | Kinases, Proteases |

| Methoxy Groups | Demethylation, substitution with other alkoxy groups | GPCRs, Ion Channels |

| Benzene Ring | Introduction of halogens, nitro groups, etc. | Various enzymes and receptors |

| Carboxylic Acid | Esterification, amidation | Transporters, Nuclear Receptors |

Advancements in Asymmetric Synthesis and Process Chemistry

The development of efficient and scalable synthetic routes is paramount for the translation of a promising compound from the laboratory to clinical application. For this compound and its future analogues, advancements in asymmetric synthesis and process chemistry will be crucial, particularly if chiral analogues demonstrate superior biological activity. While specific research on the asymmetric synthesis of this compound is limited, general progress in this field offers valuable tools. ekb.eg

Future research in this area will likely focus on the development of stereoselective methods to introduce chiral centers into the molecule. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of key bond-forming reactions. From a process chemistry perspective, the goal will be to develop a robust, cost-effective, and environmentally friendly synthesis. illinois.eduprinceton-acs.org This includes optimizing reaction conditions, minimizing the number of synthetic steps, and developing efficient purification methods to ensure high purity and yield on a large scale. researchgate.net

Integration with Advanced Drug Delivery Systems Research

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems offer a means to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. For this compound and its derivatives, integration with such systems could be a key area of future research. nih.gov

One promising approach is the use of nanoparticle-based delivery systems, such as solid lipid nanoparticles (SLNs). nih.gov These systems can encapsulate the drug, protecting it from degradation and enabling controlled release. For benzoic acid derivatives, SLNs have been shown to enhance antitumor potency while reducing toxicity to normal cells. nih.gov Future studies could explore the formulation of this compound into various nanocarriers to improve its solubility, stability, and bioavailability. The surface of these nanoparticles could also be functionalized with targeting ligands to direct the drug to specific cells or tissues, thereby enhancing its therapeutic index. mdpi.com

Mechanistic Studies of Biological Targets and Signaling Pathways

A thorough understanding of a compound's mechanism of action is fundamental to its development as a therapeutic agent. For this compound, the precise biological targets and the signaling pathways it modulates are yet to be fully elucidated. Future research will need to employ a range of biochemical and cell-based assays to identify the molecular targets of this compound and its active analogues.

Drawing parallels from structurally similar compounds, potential targets could include enzymes involved in inflammation, such as cyclooxygenase (COX-2), or proteins that regulate gene expression, such as the far upstream element (FUSE) binding protein 1 (FUBP1). nih.govnih.gov Mechanistic studies would involve techniques such as target-based screening, affinity chromatography, and proteomics to identify direct binding partners. Subsequent cell-based assays and in vivo studies would then be necessary to validate these targets and to delineate the downstream signaling pathways that are affected. This knowledge will be invaluable for optimizing the therapeutic effects and minimizing potential side effects of this class of compounds.

Chemoinformatic and Data Mining Approaches for Derivative Discovery

In the modern era of drug discovery, computational approaches play a pivotal role in accelerating the identification of new therapeutic candidates. Chemoinformatic and data mining techniques can be powerfully applied to the discovery of novel derivatives of this compound. nih.gov These in silico methods can predict the physicochemical properties, biological activities, and potential toxicity of virtual compounds before they are synthesized, thereby saving time and resources. mdpi.com

Future research will likely involve the creation of virtual libraries of this compound derivatives. These libraries can be screened against computational models of various biological targets to identify compounds with a high probability of being active. sci-hub.se Molecular docking studies can provide insights into the binding modes of these virtual compounds, helping to rationalize their predicted activities and to guide the design of more potent analogues. mdpi.comnih.gov Furthermore, data mining of existing biological and chemical databases can uncover relationships between chemical structures and biological activities, providing valuable information for the design of new derivatives with desired therapeutic profiles.

Q & A

Q. Advanced

- X-ray crystallography : Resolves molecular packing and hydrogen-bonding networks (e.g., C=O⋯H-N interactions) .

- NMR spectroscopy : Key signals include:

- ¹H NMR : Methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–7.5 ppm.

- ¹³C NMR : Carboxylic acid carbon at δ ~170 ppm; acetamido carbonyl at δ ~168 ppm .

What role does this compound play in pharmaceutical intermediate synthesis?

Basic

It serves as a precursor for bioactive heterocycles, such as:

- 6,7-Dimethoxyquinazolin-4(3H)-ones : Synthesized via nitrogen substitution in benzoxazinone intermediates, showing cerebroprotective activity .

- Gefitinib analogs : Used in anticancer drug development via cyclization and functionalization steps .

How should researchers address regulatory constraints when using controlled reagents like acetic anhydride?

Q. Advanced

- Substitute with non-controlled acylating agents (e.g., propionic anhydride) where possible .

- Document compliance with local regulations (e.g., Narcotic Drugs and Psychotropic Substances Act in Russia) and obtain necessary permits for acetic anhydride use .

What analytical methods ensure purity of this compound?

Q. Basic

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify residual reactants.

- TLC : Silica gel plates using ethyl acetate/hexane (1:1) as mobile phase; Rf ≈ 0.4–0.5 .

What mechanistic insights explain the cyclization of this compound into benzoxazinones?

Q. Advanced

- Step 1 : Activation of the carboxylic acid group via protonation by polyphosphoric acid (PPA), forming a reactive acyloxy intermediate.

- Step 2 : Intramolecular nucleophilic attack by the acetamido nitrogen, forming the six-membered benzoxazinone ring .

How do solvent choices impact the solubility and reactivity of this compound?

Q. Advanced

- Polar aprotic solvents (DMF, DMSO) : Enhance solubility and stabilize transition states during cyclization .

- Glacial acetic acid : Facilitates nitrogen substitution in benzoxazinones via protonation of leaving groups .

- Aqueous ethanol : Preferred for recrystallization due to moderate polarity .

How should researchers resolve contradictions in reported synthesis yields or reaction pathways?

Q. Advanced

- Reproduce protocols : Compare methods from independent studies (e.g., Schotten-Baumann vs. PPA-mediated routes) .

- Kinetic studies : Monitor reaction progress via in situ FTIR or LC-MS to identify intermediate bottlenecks.

- Computational modeling : Predict competing reaction pathways (e.g., disproportionation vs. cyclization) using DFT calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.